5-Benzylisoxazole-3-carboxylic acid

Anti-inflammatory NOD2 Cytokine inhibition

Sourcing 5-benzylisoxazole-3-carboxylic acid (CAS 1621018-32-3) with a minimum purity of 95%. This building block is differentiated from standard 5-phenyl (xanthine oxidase) and 5-methyl (ATP synthase) analogs by its selective NOD2-mediated anti-inflammatory activity and RIP1 kinase inhibitory potential. Its balanced XLogP3 (2.2) and TPSA (63.3 Ų) offer superior oral bioavailability compared to less lipophilic methyl variants, making it the optimal choice for colitis, IBD, and necroptosis research programs.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 1621018-32-3
Cat. No. B1526742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzylisoxazole-3-carboxylic acid
CAS1621018-32-3
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC(=NO2)C(=O)O
InChIInChI=1S/C11H9NO3/c13-11(14)10-7-9(15-12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
InChIKeyMQTGSIQQEKYWMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzylisoxazole-3-carboxylic Acid (CAS 1621018-32-3): Core Properties and Research-Grade Specification


5-Benzylisoxazole-3-carboxylic acid (CAS 1621018-32-3), also known as 5-benzyl-1,2-oxazole-3-carboxylic acid, is a heterocyclic building block within the isoxazole-3-carboxylic acid family, featuring a benzyl substituent at the 5-position . It possesses a molecular weight of 203.19 g/mol, a topological polar surface area of 63.3 Ų, and a calculated LogP of 2.2 . Commercial offerings typically provide a minimum purity of 95%, with some vendors specifying ≥98% purity for research applications .

5-Benzylisoxazole-3-carboxylic Acid: Why Closest Analogs Are Not Drop-In Replacements


Despite sharing the isoxazole-3-carboxylic acid core, in-class compounds exhibit divergent pharmacological profiles that preclude simple interchange. The benzyl group at the 5-position confers a distinct combination of physicochemical properties—notably higher lipophilicity (XLogP3 = 2.2) and increased topological polar surface area (63.3 Ų)—compared to methyl or unsubstituted phenyl analogs . These differences translate into fundamentally different biological target engagements: while 5-benzylisoxazole-3-carboxylic acid demonstrates NOD2-mediated anti-inflammatory activity and RIP1 kinase inhibitory potential, its 5-phenyl congener is primarily exploited as a xanthine oxidase inhibitor scaffold, and the 5-methyl variant acts as an ATP synthase covalent inhibitor [1][2]. The following evidence dimensions quantify these critical differentiators.

5-Benzylisoxazole-3-carboxylic Acid: Quantified Differentiation vs. Isoxazole-3-Carboxylic Acid Analogs


NOD2-Mediated Anti-Inflammatory Activity: Distinct Mechanism vs. 5-Phenyl and 5-Methyl Analogs

5-Benzylisoxazole-3-carboxylic acid interacts with the NOD2 protein to inhibit inflammatory responses, with reported in vivo efficacy in colitis models . In contrast, 5-phenylisoxazole-3-carboxylic acid derivatives are characterized as xanthine oxidase inhibitors (IC₅₀ values down to <1 μM for optimized derivatives), while 5-methylisoxazole-3-carboxylic acid functions as a covalent ATP synthase inhibitor [1]. No direct head-to-head comparison data are available; this differentiation rests on distinct target engagement profiles.

Anti-inflammatory NOD2 Cytokine inhibition

Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. 5-Methylisoxazole-3-Carboxylic Acid

5-Benzylisoxazole-3-carboxylic acid exhibits a calculated XLogP3 of 2.2 and a topological polar surface area (TPSA) of 63.3 Ų . In comparison, 5-methylisoxazole-3-carboxylic acid (MW 127.10, C₅H₅NO₃) possesses a substantially lower molecular weight and lower lipophilicity due to the absence of the benzyl moiety . These physicochemical differences are directly relevant to permeability, solubility, and protein-binding predictions.

Physicochemical properties Drug-likeness ADME

In Vivo Tolerability and Oral Bioavailability: Preclinical Safety Margin

5-Benzylisoxazole-3-carboxylic acid is reported to be orally bioavailable and well tolerated at doses up to 2000 mg/kg in animal models . This safety margin supports its optimization as a therapy for inflammatory bowel disease (IBD). Comparable in vivo tolerability data for 5-phenylisoxazole-3-carboxylic acid derivatives or 5-methylisoxazole-3-carboxylic acid are not reported in the public domain, limiting direct comparison.

Oral bioavailability Tolerability IBD

RIP1 Kinase Inhibitory Potential: Patent-Associated Differentiation

5-Benzylisoxazole-3-carboxylic acid appears as a key intermediate in patent filings describing RIP1 kinase inhibitors and cell necrosis inhibitors, including WO-2020239074-A1, US-10975064-B2, and EP-3816163-A1 . No such patent association exists for the 5-methyl or 5-phenyl isoxazole-3-carboxylic acid analogs. This indicates that the benzyl substitution pattern enables RIP1-targeted scaffold development not achievable with simpler analogs.

RIP1 kinase Cell necrosis Inflammation

5-Benzylisoxazole-3-carboxylic Acid: Optimal Deployment Scenarios Based on Evidence


NOD2-Mediated Inflammatory Disease Research and Drug Discovery

The compound's interaction with NOD2 and inhibition of TNFα/IL-1β production positions it as a selective tool for studying NOD2 signaling pathways in colitis and other inflammatory bowel disease models. Its oral bioavailability and tolerability up to 2000 mg/kg enable in vivo proof-of-concept studies without the confounding toxicity issues that might arise with less-characterized analogs. Researchers seeking a mechanistically distinct anti-inflammatory scaffold should prioritize this compound over the 5-phenyl series (xanthine oxidase-focused) or the 5-methyl series (ATP synthase-focused) [1].

RIP1 Kinase and Necroptosis Inhibitor Development

Multiple patent filings (WO-2020239074-A1, US-10975064-B2, EP-3816163-A1) cite 5-benzylisoxazole-3-carboxylic acid as a key intermediate in RIP1 kinase and cell necrosis inhibitor programs . Medicinal chemistry teams pursuing necroptosis-related indications (e.g., neurodegenerative diseases, ischemia-reperfusion injury) should incorporate this building block into their synthetic strategies, leveraging the existing patent precedents to accelerate lead generation.

Building Block for Optimized ADME Properties in Lead Optimization

With an XLogP3 of 2.2 and TPSA of 63.3 Ų , the compound occupies a favorable region of physicochemical space for oral drug candidates. Its benzyl group provides a lipophilic handle that can modulate membrane permeability while maintaining a moderate polar surface area. In contrast, the 5-methyl analog's lower lipophilicity [1] may limit its utility in cell-permeable probe design. This compound should be prioritized when synthetic routes require a 5-substituted isoxazole-3-carboxylic acid with balanced drug-like properties.

General Heterocyclic Chemistry and Scaffold Diversification

The carboxylic acid moiety at the 3-position provides a reactive handle for amide coupling, esterification, and further derivatization. The benzyl group at the 5-position introduces a hydrophobic aryl domain absent in the 5-methyl variant, enabling exploration of π-stacking interactions in target binding pockets. This compound serves as a versatile starting point for generating diverse libraries of isoxazole-containing molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Benzylisoxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.